N-cyclopropyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]propanamide
Description
N-cyclopropyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a piperazine ring, and a pyrimidine moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-11-5-6-16-15(17-11)20-9-7-19(8-10-20)12(2)14(21)18-13-3-4-13/h5-6,12-13H,3-4,7-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWLDOIFPPERMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C(C)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methylpyrimidine with piperazine under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the piperazine intermediate.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the cyclopropyl-piperazine intermediate with a suitable carboxylic acid derivative, such as propanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1-propylimidazol-5-yl]pyrimidin-2-amine: Shares the cyclopropyl and pyrimidine moieties but differs in the substitution pattern and additional functional groups.
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Contains a piperazine ring and pyrimidine moiety but has a different core structure and additional functional groups.
Uniqueness
N-cyclopropyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities. Its cyclopropyl group, in particular, contributes to its rigidity and potential for selective binding to molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
